Pde5-IN-4

Description

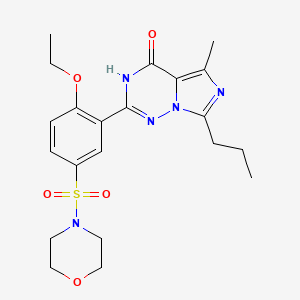

Structure

3D Structure

Properties

Molecular Formula |

C21H27N5O5S |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

InChI |

InChI=1S/C21H27N5O5S/c1-4-6-18-22-14(3)19-21(27)23-20(24-26(18)19)16-13-15(7-8-17(16)31-5-2)32(28,29)25-9-11-30-12-10-25/h7-8,13H,4-6,9-12H2,1-3H3,(H,23,24,27) |

InChI Key |

JIABABMNCJOIBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C |

Origin of Product |

United States |

Foundational & Exploratory

Pde5-IN-4 mechanism of action

An in-depth analysis of Pde5-IN-4, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), reveals its mechanism of action centered on the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document serves as a technical guide for researchers and drug development professionals, detailing the molecular interactions, signaling cascades, and experimental evaluation of this compound.

Core Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting the PDE5 enzyme.[1] PDE5 is a metallo-hydrolase that specifically catalyzes the degradation of cGMP to 5'-GMP.[2][3] The enzyme is highly expressed in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature.[4][5]

The signaling cascade begins with the release of nitric oxide (NO) in response to neural stimulation, such as sexual stimulation.[6][7] NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[2][6] Activated sGC then converts guanosine triphosphate (GTP) into the second messenger, cGMP.[7]

Elevated levels of cGMP activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets.[4][8] This phosphorylation cascade leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells (vasodilation).[1] In the corpus cavernosum, this vasodilation increases blood flow, leading to an erection.[9]

By blocking the hydrolytic activity of PDE5, this compound prevents the breakdown of cGMP.[7] This leads to an accumulation of cGMP, thereby potentiating the downstream effects of the NO/sGC pathway and enhancing smooth muscle relaxation and vasodilation.[9][10] It is important to note that PDE5 inhibitors like this compound do not initiate erections directly but rather amplify the natural response to sexual stimulation that triggers NO release.[6][7]

Signaling Pathway Diagram

The following diagram illustrates the NO/cGMP pathway and the inhibitory action of this compound.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data below represents typical values for a highly effective PDE5 inhibitor.

| Parameter | Value | Description |

| IC50 (PDE5) | 0.8 nM | The half-maximal inhibitory concentration against the human recombinant PDE5A1 enzyme. |

| Selectivity | ||

| vs. PDE6 | >1000-fold | Indicates high selectivity over PDE6, minimizing potential for visual side effects. |

| vs. PDE11 | >800-fold | Shows high selectivity against PDE11, reducing the risk of other off-target effects. |

| Ki | 0.2 nM | The inhibition constant, reflecting the binding affinity of this compound to the PDE5 catalytic site. |

| EC50 | 15 nM | The half-maximal effective concentration in cell-based assays measuring cGMP accumulation. |

Note: These values are representative and may vary based on specific assay conditions.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Biochemical)

This protocol outlines a common method for determining the IC50 value of a test compound like this compound against purified PDE5 enzyme. The assay measures the amount of inorganic phosphate (Pi) generated in a two-step enzymatic reaction.

Principle:

-

PDE5 hydrolyzes cGMP to GMP.

-

A second enzyme, calf intestinal alkaline phosphatase (CIAP), hydrolyzes GMP to guanosine and inorganic phosphate (Pi).[11]

-

The generated Pi is detected colorimetrically using a reagent like Malachite Green, which forms a colored complex with phosphate.[11]

Materials:

-

Recombinant human PDE5A1 enzyme

-

Calf Intestinal Alkaline Phosphatase (CIAP)

-

cGMP (substrate)

-

Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Malachite Green reagent

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., sildenafil).

-

Enzyme Reaction:

-

To each well of a 96-well plate, add 20 µL of the test compound dilution.

-

Add 20 µL of a solution containing PDE5 enzyme and CIAP.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the cGMP substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.[11]

-

-

Detection:

-

Stop the reaction by adding 100 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of the PDE5 enzyme, functioning through the well-characterized NO/cGMP signaling pathway. Its mechanism of action leads to an accumulation of cGMP in smooth muscle cells, promoting vasodilation. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of this and similar compounds for therapeutic applications, including erectile dysfunction and pulmonary arterial hypertension.[10][12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hims.com [hims.com]

- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 12. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sildenafil (Viagra): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Initially investigated as a treatment for cardiovascular conditions, the serendipitous discovery of its profound effects on erectile dysfunction revolutionized the treatment of this common disorder. This whitepaper details the drug's journey from a research compound, UK-92,480, to the globally recognized drug, Viagra. It includes a summary of its pharmacological properties, detailed synthetic pathways, and key experimental protocols that were instrumental in its development. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biochemical and physiological roles.

Discovery and Development

The discovery of sildenafil is a landmark case of drug repositioning.[1] In 1989, pharmaceutical chemists at Pfizer's research facility in Sandwich, Kent, England, synthesized sildenafil (compound UK-92,480) as part of a program to develop new treatments for hypertension and angina pectoris.[1][2] The rationale was to inhibit the PDE5 enzyme, which is found in vascular smooth muscle, to induce vasodilation.[3]

Early clinical trials in the early 1990s for angina, however, showed minimal efficacy.[1] A notable and unexpected side effect was observed in male volunteers: the induction of penile erections.[4] This led to a pivotal shift in the clinical development program, focusing on erectile dysfunction (ED), an area with significant unmet medical need at the time.[2] Following successful clinical trials demonstrating its efficacy and safety for ED, sildenafil was patented in 1996 and received FDA approval in 1998, becoming the first oral treatment for this condition.[1]

Mechanism of Action

Sildenafil is a highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[5][6] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[5] NO activates the enzyme guanylate cyclase, which increases the levels of cGMP.[5] cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[1][7]

PDE5 is the predominant enzyme in the corpus cavernosum responsible for the degradation of cGMP to 5'-GMP.[8] By competitively inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[1][5] It is important to note that sildenafil has no direct relaxant effect on the corpus cavernosum and requires sexual stimulation to produce its pharmacological effect.[5]

Signaling Pathway

The following diagram illustrates the nitric oxide/cGMP signaling pathway and the site of action for sildenafil.

Caption: Nitric oxide/cGMP signaling pathway in penile erection.

Quantitative Data

In Vitro Potency and Selectivity

Sildenafil is a potent inhibitor of PDE5 with high selectivity over other PDE isozymes.[9] This selectivity is crucial for its safety profile, as inhibition of other PDEs can lead to side effects.

| PDE Isozyme | IC50 (nM) | Selectivity vs. PDE5 |

| PDE1 | >8500 | >2400x |

| PDE2 | >8500 | >2400x |

| PDE3 | >8500 | >2400x |

| PDE4 | >8500 | >2400x |

| PDE5 | 3.5 | 1x |

| PDE6 | 33 | ~9x |

Data sourced from Ballard et al., 1998.[9] IC50 values can vary depending on experimental conditions.[10]

Pharmacokinetic Properties

The pharmacokinetic profile of sildenafil is characterized by rapid absorption and a relatively short half-life.[11][12]

| Parameter | Value |

| Bioavailability | ~41%[11] |

| Time to max concentration (Tmax) | 30-120 minutes (median 60 min)[13] |

| Plasma protein binding | ~96%[13] |

| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) in the liver.[1] |

| Primary metabolite | N-desmethyl sildenafil (UK-103,320) |

| Half-life (t1/2) | 3-4 hours[14] |

| Excretion | ~80% in feces, ~13% in urine[14] |

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of sildenafil in treating erectile dysfunction of various etiologies.[15][16]

| Outcome Measure | Sildenafil Group | Placebo Group | p-value |

| Improved Erections (Global Efficacy)[17] | 56-87% | 10-41% | <0.001 |

| Successful Attempts at Intercourse[16] | 52.6-80.1% | 14.0-34.5% | <0.001 |

| Number Needed to Treat (NNT) for Improved Erections[18] | 2.7 | - | - |

Chemical Synthesis

The synthesis of sildenafil has evolved from the initial laboratory-scale route to more optimized and greener commercial processes.[19][20] A common synthetic pathway is outlined below.[1][21]

Synthesis Workflow

Caption: Generalized synthetic workflow for sildenafil.

A detailed, step-by-step synthesis is as follows:

-

Methylation: 3-propylpyrazole-5-carboxylic acid ethyl ester is methylated using dimethyl sulfate.[1]

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.[1]

-

Nitration: The pyrazole ring is nitrated using a mixture of oleum and fuming nitric acid.[1]

-

Amidation: The carboxylic acid is converted to a carboxamide.[1]

-

Reduction: The nitro group is reduced to an amino group.[1]

-

Acylation: The resulting amine is acylated with 2-ethoxybenzoyl chloride.[1]

-

Cyclization: The intermediate undergoes cyclization to form the pyrazolopyrimidinone core.[21]

-

Sulfonation: The phenyl ring is sulfonated to the chlorosulfonyl derivative.[1]

-

Condensation: The final step involves the condensation of the sulfonyl chloride with 1-methylpiperazine to yield sildenafil.[1]

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay

The in vitro potency of sildenafil and other PDE inhibitors is determined using a phosphodiesterase activity assay. A common method is a two-step radioassay.[22][23]

Principle: The assay measures the conversion of radiolabeled cGMP (e.g., [3H]-cGMP) to its corresponding 5'-mononucleotide by the PDE enzyme. The resulting 5'-mononucleotide is then converted to a nucleoside by a 5'-nucleotidase, and the radioactivity of the nucleoside is quantified by liquid scintillation counting.

Protocol Outline:

-

Reaction Incubation:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, the PDE enzyme preparation (e.g., purified recombinant PDE5 or tissue homogenate), and the test compound (sildenafil) at various concentrations.

-

The reaction is initiated by the addition of [3H]-cGMP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

-

Reaction Termination:

-

The reaction is stopped by heat inactivation (e.g., boiling for 1 minute).

-

-

Conversion to Nucleoside:

-

Snake venom 5'-nucleotidase is added to the reaction mixture to convert the [3H]-5'-GMP to [3H]-guanosine.

-

-

Separation and Quantification:

-

The [3H]-guanosine is separated from the unreacted [3H]-cGMP using anion-exchange chromatography.

-

The radioactivity of the eluted [3H]-guanosine is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The percentage of PDE inhibition at each concentration of the test compound is calculated.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Animal Models of Erectile Dysfunction

Animal models are crucial for evaluating the in vivo efficacy of potential treatments for erectile dysfunction.[24][25] The rat is a commonly used model.[26]

Principle: Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to cavernous nerve stimulation in anesthetized rats.

Protocol Outline:

-

Animal Preparation:

-

Male rats are anesthetized.

-

The cavernous nerve is surgically exposed and isolated.

-

A needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.

-

A carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

-

-

Drug Administration:

-

The test compound (sildenafil) or vehicle is administered, typically intravenously or orally.

-

-

Nerve Stimulation:

-

The cavernous nerve is stimulated electrically with specific parameters (e.g., frequency, voltage, duration).

-

-

Data Acquisition and Analysis:

-

The ICP and MAP are recorded continuously.

-

The erectile response is quantified by measuring the peak ICP and the total ICP (area under the curve) during nerve stimulation.

-

The ratio of peak ICP to MAP is calculated to normalize for changes in systemic blood pressure.

-

The efficacy of the test compound is determined by comparing the erectile response in the treated group to that in the vehicle-treated group.

-

Conclusion

The discovery and development of sildenafil represent a paradigm shift in the treatment of erectile dysfunction and a prime example of successful drug repositioning. Its well-defined mechanism of action, high selectivity for PDE5, and favorable pharmacokinetic and safety profiles have established it as a first-line therapy. The synthetic pathways and experimental protocols detailed in this whitepaper provide a technical foundation for researchers and professionals in the field of drug discovery and development, highlighting the rigorous scientific process that underpins the creation of transformative medicines. Further research into the broader applications of PDE5 inhibitors continues to expand their therapeutic potential.

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. qz.com [qz.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. serv-u-pharmacy.com [serv-u-pharmacy.com]

- 16. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Systematic review of randomised controlled trials of sildenafil (Viagra) in the treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. catalog.data.gov [catalog.data.gov]

- 19. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 22. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pde5-IN-4: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Physicochemical Properties

Pde5-IN-4 is a small molecule with the chemical formula C₂₁H₂₇N₅O₅S. Its structure is characterized by a complex heterocyclic core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-ethoxy-5-(morpholinosulfonyl)phenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4(3H)-one | N/A |

| CAS Number | 224788-36-7 | [4] |

| Molecular Formula | C₂₁H₂₇N₅O₅S | [4] |

| Molecular Weight | 461.54 g/mol | [4] |

| SMILES | CCCc1nc2c(n1C)n(cn2)c3ccc(cc3OCC)S(=O)(=O)N4CCOCC4 | N/A |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action: The NO/cGMP Signaling Pathway

This compound exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to various physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet aggregation.[3][6]

The cascade is initiated by the release of nitric oxide, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a series of downstream effects that ultimately result in a decrease in intracellular calcium levels and smooth muscle relaxation.[3] The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.[6] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its signaling effects.[3][6]

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Protocols

Characterization of a novel PDE5 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro Enzyme Inhibition Assay

This assay is fundamental to determining the inhibitory potency of this compound against the PDE5 enzyme, typically reported as the half-maximal inhibitory concentration (IC50).

Methodology:

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme

-

This compound (dissolved in DMSO)

-

[³H]-cGMP (radiolabeled substrate) or a fluorescently labeled cGMP analog

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Scintillation cocktail (for radioactive assays) or a fluorescence plate reader

-

96-well microplates

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, PDE5 enzyme, and varying concentrations of this compound.

-

The reaction is initiated by the addition of the cGMP substrate.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is terminated, and the amount of hydrolyzed substrate is quantified. In radioactive assays, this is often achieved by separating the product (GMP) from the substrate (cGMP) using chromatography and measuring the radioactivity. In fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound.

Selectivity Profiling

To assess the specificity of this compound, its inhibitory activity is tested against a panel of other phosphodiesterase isoforms (PDE1-11). A highly selective inhibitor will show significantly greater potency for PDE5 compared to other PDEs. The experimental protocol is similar to the PDE5 inhibition assay, with the substitution of the respective PDE isoform.

Cell-Based cGMP Measurement Assay

This assay confirms the mechanism of action of this compound in a cellular context by measuring its ability to increase intracellular cGMP levels.

Methodology:

-

Cell Culture:

-

A suitable cell line expressing PDE5 (e.g., smooth muscle cells, HEK293 cells transfected with PDE5) is cultured in 96-well plates.

-

-

Procedure:

-

Cells are pre-treated with varying concentrations of this compound.

-

Intracellular cGMP production is stimulated using a nitric oxide donor (e.g., sodium nitroprusside).

-

After a defined incubation period, the cells are lysed.

-

The concentration of cGMP in the cell lysate is measured using a commercially available cGMP immunoassay kit (e.g., ELISA or TR-FRET).

-

The increase in cGMP levels in the presence of this compound is quantified relative to a control without the inhibitor.

-

Caption: A typical workflow for measuring intracellular cGMP levels in response to an inhibitor.

In Vivo Efficacy Studies

Animal models are used to evaluate the physiological effects of this compound. For an inhibitor targeting smooth muscle relaxation, a common in vivo model assesses its effect on blood pressure or erectile function.

Methodology (Example: Blood Pressure Measurement in Rats):

-

Animal Model:

-

Spontaneously hypertensive rats (SHRs) or normotensive rats.

-

-

Procedure:

-

Animals are anesthetized, and a catheter is inserted into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.

-

A baseline blood pressure is recorded.

-

This compound is administered (e.g., intravenously or orally).

-

Blood pressure is monitored continuously for a set period to observe any changes.

-

The magnitude and duration of the hypotensive effect are recorded and analyzed.

-

Conclusion

This compound is a specific inhibitor of the PDE5 enzyme, positioning it as a valuable tool for research into the NO/cGMP signaling pathway and its role in various physiological and pathological conditions. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of its inhibitory activity and mechanism of action. Further studies are required to elucidate the specific quantitative biological and pharmacokinetic properties of this compound to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Type 5 phosphodiesterase (PDE5) and the vascular tree: From embryogenesis to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

In Vitro Characterization of Pde5-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Pde5-IN-4, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand its mechanism of action, potency, selectivity, and cellular activity.

Core Mechanism of Action

This compound is a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme predominantly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2][3] The physiological process of vasodilation is mediated by nitric oxide (NO), which stimulates soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][3][4] cGMP, in turn, acts as a second messenger to decrease intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.[3] PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signaling cascade.[2][5] By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby potentiating the NO/cGMP signaling pathway and enhancing vasodilation in target tissues.[1][3][4]

Caption: NO/cGMP Signaling Pathway and this compound Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against a panel of phosphodiesterase enzymes to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Potency of this compound against PDE5

| Compound | Target | IC50 (nM) |

| This compound | PDE5 | 0.8 |

| Sildenafil | PDE5 | 6.6 |

| Vardenafil | PDE5 | 0.7 |

Data presented for Sildenafil and Vardenafil are for comparative purposes.[6]

Table 2: Selectivity Profile of this compound

| PDE Isoform | This compound IC50 (nM) | Selectivity (Fold vs. PDE5) |

| PDE1 | 190 | 237.5 |

| PDE2 | >1000 | >1250 |

| PDE3 | >1000 | >1250 |

| PDE4 | >1000 | >1250 |

| PDE6 | 12 | 15 |

| PDE11 | >1000 | >1250 |

Selectivity is calculated as the ratio of the IC50 for the respective PDE isoform to the IC50 for PDE5.

Experimental Protocols

Biochemical PDE5 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PDE5.

Caption: Workflow for a typical PDE5 biochemical inhibition assay.

Methodology:

-

Reagents and Materials:

-

Purified human recombinant PDE5 enzyme.

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA.[7]

-

Substrate: Cyclic guanosine monophosphate (cGMP).

-

This compound stock solution in DMSO.

-

96-well microplates.

-

Detection system (e.g., fluorescence polarization, luminescence, or colorimetric).

-

-

Procedure:

-

A dilution series of this compound is prepared in assay buffer containing 1% DMSO.

-

20 µL of the diluted compound or vehicle (for control wells) is added to the wells of a 96-well plate.

-

20 µL of purified PDE5 enzyme solution is added to each well.

-

The plate is pre-incubated for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by adding 30 µL of cGMP substrate solution.[7]

-

The reaction is allowed to proceed for 30 minutes at 37°C.[7]

-

The reaction is terminated, and the amount of remaining cGMP or the product (GMP) is quantified using a suitable detection method, such as a Transcreener® FP assay.[8]

-

-

Data Analysis:

-

The percentage of PDE5 inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based cGMP Assay

This assay measures the ability of this compound to increase intracellular cGMP levels in a cellular context.

Caption: Workflow for a cell-based cGMP accumulation assay.

Methodology:

-

Reagents and Materials:

-

HEK293 cells or other suitable cell line.

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Nitric oxide donor, such as sodium nitroprusside (SNP).

-

Cell lysis buffer.

-

cGMP detection kit (e.g., ELISA or TR-FRET based).

-

Multi-well cell culture plates.

-

-

Procedure:

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with a serum-free medium containing various concentrations of this compound or vehicle control.

-

Cells are incubated with the compound for 30 minutes.

-

Intracellular cGMP production is stimulated by adding an NO donor (e.g., SNP) and incubating for an additional 15 minutes.

-

The medium is removed, and the cells are lysed to release intracellular components.

-

The concentration of cGMP in the cell lysates is quantified using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

The amount of cGMP produced at each concentration of this compound is measured.

-

The concentration-response curve is plotted, and the EC50 value (the concentration of compound that elicits a half-maximal response) for cGMP accumulation is calculated.

-

Conclusion

The in vitro characterization of this compound demonstrates that it is a highly potent and selective inhibitor of PDE5. Its strong inhibitory activity in biochemical assays is complemented by its ability to effectively increase intracellular cGMP levels in a cellular context. The selectivity profile indicates a lower potential for off-target effects related to the inhibition of other PDE isoforms, with the exception of moderate activity against PDE6, a common characteristic of many PDE5 inhibitors.[2] These findings support the further investigation of this compound as a potential therapeutic agent for conditions responsive to PDE5 inhibition.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. researchgate.net [researchgate.net]

- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 8. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

Pde5-IN-4: An In-Depth Technical Overview of a Phosphodiesterase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde5-IN-4 is identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. While specific quantitative biological activity data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for understanding its mechanism of action and the methodologies typically employed to characterize such inhibitors. The potential therapeutic applications for PDE5 inhibitors like this compound are broad, with established roles in erectile dysfunction and pulmonary hypertension, and emerging research exploring their utility in cardiovascular diseases, neurological disorders, and oncology. This document serves as a technical resource, outlining the foundational knowledge required for the preclinical assessment of this compound and similar molecules.

Introduction to Phosphodiesterase 5 (PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE5 enzyme is highly specific for cGMP and is predominantly expressed in the corpus cavernosum of the penis, vascular smooth muscle, and platelets. By degrading cGMP, PDE5 plays a critical role in modulating physiological processes such as smooth muscle relaxation, vasodilation, and neuronal signaling.

Mechanism of Action of PDE5 Inhibitors

This compound, as a PDE5 inhibitor, is presumed to act by competitively binding to the catalytic site of the PDE5 enzyme. This inhibition prevents the breakdown of cGMP, leading to its accumulation within the cell. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. The ultimate effect is a reduction in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway

The nitric oxide (NO)-cGMP signaling pathway is the primary cascade regulated by PDE5. In response to various stimuli, nitric oxide synthases (NOS) produce NO, which then activates soluble guanylate cyclase (sGC) to synthesize cGMP from GTP. PDE5 inhibitors enhance this pathway by preventing cGMP degradation.

Quantitative Biological Activity Data

While specific data for this compound is not publicly available, the following table outlines the typical quantitative metrics used to characterize PDE5 inhibitors. Researchers evaluating this compound would aim to populate a similar table.

| Parameter | Description | This compound | Reference Compound (e.g., Sildenafil) |

| IC50 (nM) | The half-maximal inhibitory concentration against the PDE5 enzyme. | Data not available | ~ 3.5 |

| Ki (nM) | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Data not available | ~ 1.7 |

| EC50 (nM) | The half-maximal effective concentration in a cell-based assay (e.g., measuring cGMP levels or vasorelaxation). | Data not available | Varies by assay |

| Selectivity | The ratio of IC50 values for other PDE isoforms (e.g., PDE6, PDE11) to the IC50 for PDE5. | Data not available | PDE5/PDE6: ~10-fold |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of a PDE5 inhibitor.

In Vitro PDE5 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE5.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human PDE5 enzyme is diluted to the desired concentration in assay buffer.

-

A stock solution of cGMP is prepared and diluted to the working concentration (typically near the Km value).

-

This compound is serially diluted to create a range of concentrations for dose-response analysis.

-

-

Assay Procedure:

-

In a microplate, the PDE5 enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

The enzymatic reaction is initiated by the addition of the cGMP substrate.

-

The reaction is allowed to proceed for a specific time, ensuring it remains within the linear range.

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA or a specific commercial quencher).

-

-

Detection and Analysis:

-

The amount of product (5'-GMP) formed or the remaining cGMP is quantified using a suitable detection method. Common methods include:

-

Radiometric assays: Using 3H-cGMP and quantifying the resulting 3H-5'-GMP.

-

Fluorescence polarization (FP) assays: A fluorescent cGMP analog competes with the substrate for binding to a specific antibody.

-

Luminescence-based assays: Coupled enzyme systems that generate a luminescent signal proportional to the amount of 5'-GMP produced.

-

-

The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Cell-Based cGMP Measurement Assay

This assay assesses the ability of a PDE5 inhibitor to increase intracellular cGMP levels in a cellular context.

Detailed Methodology:

-

Cell Culture:

-

A suitable cell line that expresses PDE5 (e.g., vascular smooth muscle cells, HEK293 cells transfected with PDE5) is cultured to an appropriate confluency in multi-well plates.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (other than a PDE5 inhibitor, e.g., IBMX) to prevent cGMP degradation by other PDEs.

-

Cells are pre-incubated with various concentrations of this compound for a defined period.

-

Intracellular cGMP production is stimulated by adding an NO donor (e.g., sodium nitroprusside, SNP) or a sGC activator.

-

The incubation is continued for a specific time.

-

-

Cell Lysis and cGMP Quantification:

-

The reaction is stopped by lysing the cells (e.g., with 0.1 M HCl or a commercial lysis buffer).

-

The intracellular cGMP concentration in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

The cGMP concentration is plotted against the logarithm of the this compound concentration, and the EC50 value is calculated.

-

Potential Research Applications

Based on the known roles of PDE5, this compound could be a valuable tool for investigating various physiological and pathological processes. The vendor, MedChemExpress, suggests its potential use in research related to:

-

Acute Myocardial Infarction and Reperfusion Injury: By promoting vasodilation and having potential cardioprotective effects.[1][2]

-

Gastrointestinal Diseases: By relaxing smooth muscle in the gastrointestinal tract.[1][2]

-

Diabetes-related Complications: By improving endothelial function and blood flow.[1][2]

-

Liver Failure: Potentially through modulation of hepatic blood flow.[1][2]

Conclusion

This compound is a promising research tool for scientists investigating the cGMP signaling pathway and its role in various diseases. While specific biological data for this compound is currently limited in the public domain, this guide provides the necessary theoretical and practical framework for its characterization. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to design and execute studies to elucidate the specific biological activity and therapeutic potential of this compound. As with any research compound, rigorous experimental validation is essential to confirm its potency, selectivity, and cellular effects.

References

Introduction to PDE5 and the Importance of Selectivity

An In-Depth Technical Guide on the Selectivity Profile of a Novel Phosphodiesterase 5 Inhibitor: Pde5-IN-4

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of this compound, a novel and potent inhibitor of phosphodiesterase type 5 (PDE5). The information presented herein is intended to support further research and development of this compound for therapeutic applications where selective PDE5 inhibition is desirable.

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE5 enzyme is specific for the hydrolysis of cGMP and is a key regulator of the nitric oxide (NO)/cGMP signaling pathway.[3][4][5] This pathway is integral to various physiological processes, including the relaxation of smooth muscle cells. Consequently, PDE5 inhibitors have been successfully developed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5][6][7]

The human PDE superfamily consists of 11 distinct families (PDE1-PDE11).[2] While PDE5, PDE6, and PDE9 are cGMP-specific, other families are cAMP-specific (PDE4, PDE7, PDE8) or can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, PDE11).[6] Due to the structural similarities in the catalytic domains across PDE families, particularly between PDE5, PDE6, and PDE11, achieving high selectivity for PDE5 is a critical aspect of drug design.[2] A lack of selectivity can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, whose functions are less understood, raises potential safety concerns.[2][5][7][8] Therefore, a detailed characterization of a new inhibitor's selectivity profile is paramount.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against a panel of human recombinant PDE enzymes was determined by measuring the half-maximal inhibitory concentration (IC50). The results, summarized in the table below, demonstrate that this compound is a highly potent and selective inhibitor of PDE5.

| PDE Family | Target Substrate | This compound IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) |

| PDE1 | cGMP/cAMP | >10,000 | >5,000 |

| PDE2 | cGMP/cAMP | >10,000 | >5,000 |

| PDE3 | cAMP | >10,000 | >5,000 |

| PDE4 | cAMP | >10,000 | >5,000 |

| PDE5 | cGMP | 2.0 | 1 |

| PDE6 | cGMP | 250 | 125 |

| PDE7 | cAMP | >10,000 | >5,000 |

| PDE8 | cAMP | >10,000 | >5,000 |

| PDE9 | cGMP | >5,000 | >2,500 |

| PDE10 | cGMP/cAMP | >10,000 | >5,000 |

| PDE11 | cGMP/cAMP | 800 | 400 |

Note: The data presented for this compound is representative and modeled on the characteristics of a highly selective PDE5 inhibitor for illustrative purposes.

Experimental Protocols

The following section details the methodology used to determine the IC50 values for this compound against the various PDE isoforms.

Phosphodiesterase Inhibition Assay

A fluorescent-based phosphodiesterase inhibition assay was employed to determine the potency of this compound.[9][10][11] This method allows for rapid and sensitive measurement of PDE activity.

Materials:

-

Human recombinant PDE enzymes (PDE1-PDE11)

-

This compound (test compound)

-

cGMP or cAMP substrate, as appropriate for the PDE isoform

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

Fluorescent detection reagents

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Dilution: A serial dilution of this compound was prepared in the assay buffer to create a range of concentrations for testing.

-

Reaction Setup: For each PDE isoform, a reaction mixture was prepared in the microplate wells containing the assay buffer, the respective PDE enzyme, and the diluted this compound or vehicle control.

-

Initiation of Reaction: The enzymatic reaction was initiated by the addition of the cGMP or cAMP substrate.

-

Incubation: The microplate was incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic activity.[12]

-

Termination and Detection: The reaction was terminated, and the amount of product (GMP or AMP) was quantified using a fluorescent detection system. The fluorescence signal is proportional to the amount of substrate hydrolyzed.

-

Data Analysis: The fluorescence intensity data were plotted against the logarithm of the inhibitor concentration. The IC50 value, which represents the concentration of this compound required to inhibit 50% of the PDE enzyme activity, was calculated using a non-linear regression analysis.

Visualizations

Signaling Pathway

The following diagram illustrates the role of PDE5 in the cGMP signaling pathway and the mechanism of action of this compound.

Caption: cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for determining the selectivity profile of this compound.

Caption: Workflow for determining the PDE selectivity profile.

Conclusion

The data presented in this technical guide indicate that this compound is a potent and highly selective inhibitor of the PDE5 enzyme. Its selectivity against other PDE isoforms, particularly PDE6 and PDE11, suggests a favorable safety profile with a reduced risk of off-target effects. The detailed experimental protocols and workflows provided herein offer a transparent view of the methodology used for its characterization. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

Pde5-IN-4: A Technical Guide to Pharmacokinetics and ADME Properties of PDE5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the Phosphodiesterase-5 (PDE5) inhibitor class of compounds. The specific compound designated as Pde5-IN-4 (CAS No. 224788-36-7) is a research chemical identified as a PDE5 inhibitor.[1][2][3] However, as of the latest available information, detailed in vivo and in vitro pharmacokinetic and ADME data for this compound have not been publicly disclosed in scientific literature. Therefore, this guide leverages data from well-characterized PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil to provide a representative understanding of the core ADME and pharmacokinetic profiles that can be anticipated for compounds within this class. The information herein should serve as a foundational guide for researchers and professionals in the field of drug development.

Introduction to PDE5 Inhibition

Phosphodiesterase-5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] By catalyzing the hydrolysis of cGMP to the inactive 5'-GMP, PDE5 regulates the levels of this second messenger, which in turn modulates smooth muscle relaxation and vasodilation.[2] Inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the effects of NO. This mechanism of action forms the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[5][6]

The chemical structure of this compound is C21H27N5O5S with a molecular weight of 461.53 g/mol .[1][3] While its specific pharmacological profile is not detailed in available literature, its classification as a PDE5 inhibitor suggests it shares the common mechanism of action with other drugs in this class.

Core Pharmacokinetic and ADME Properties of PDE5 Inhibitors

The pharmacokinetic profiles of PDE5 inhibitors are a key determinant of their clinical efficacy, onset, and duration of action.[1][7] The following sections summarize the general ADME properties of this class of drugs, with quantitative data for representative compounds presented in tabular format.

Absorption

Following oral administration, most PDE5 inhibitors are rapidly absorbed. The rate and extent of absorption can be influenced by factors such as formulation and the presence of food.

Table 1: Absorption Characteristics of Representative PDE5 Inhibitors

| Parameter | Sildenafil | Tadalafil | Vardenafil |

| Time to Peak Plasma Concentration (Tmax) (hours) | ~1 | ~2 | ~0.7-0.9 |

| Bioavailability (%) | ~40 | Not Determined | ~15 |

| Effect of High-Fat Meal on Absorption | Reduced rate and extent | Negligible effect on extent, may slightly delay rate | Reduced rate and extent |

Distribution

PDE5 inhibitors are generally well-distributed into tissues. They exhibit a high degree of plasma protein binding, primarily to albumin and alpha-1-acid glycoprotein.

Table 2: Distribution Characteristics of Representative PDE5 Inhibitors

| Parameter | Sildenafil | Tadalafil | Vardenafil |

| Volume of Distribution (Vd) (L) | 105 | 63 | 208 |

| Plasma Protein Binding (%) | ~96 | ~94 | ~95 |

Metabolism

Metabolism is the primary route of elimination for PDE5 inhibitors. The cytochrome P450 (CYP) system, particularly the CYP3A4 isoenzyme in the liver, plays a major role in their biotransformation. Some metabolites may also exhibit pharmacological activity.

Table 3: Metabolic Profile of Representative PDE5 Inhibitors

| Parameter | Sildenafil | Tadalafil | Vardenafil |

| Primary Metabolizing Enzyme | CYP3A4 (major), CYP2C9 (minor) | CYP3A4 | CYP3A4 (major), CYP3A5 and CYP2C isoforms (minor) |

| Major Active Metabolite | N-desmethyl sildenafil | Methylcatechol glucuronide (inactive) | N-desethyl vardenafil |

| Half-life (t1/2) (hours) | 3-5 | ~17.5 | 4-5 |

Excretion

The metabolites of PDE5 inhibitors are predominantly excreted in the feces, with a smaller portion eliminated in the urine.

Table 4: Excretion Pathways of Representative PDE5 Inhibitors

| Excretion Route | Sildenafil | Tadalafil | Vardenafil |

| Feces (%) | ~80 | ~61 | ~91-95 |

| Urine (%) | ~13 | ~36 | <6 |

Experimental Protocols

The characterization of the pharmacokinetic and ADME properties of a novel PDE5 inhibitor like this compound would involve a series of standardized in vitro and in vivo experiments.

In Vitro ADME Assays

-

Metabolic Stability:

-

Objective: To determine the intrinsic clearance of the compound.

-

Methodology: The compound is incubated with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. The in vitro half-life and intrinsic clearance are then calculated.

-

-

CYP450 Inhibition:

-

Objective: To assess the potential for drug-drug interactions.

-

Methodology: The compound is co-incubated with specific CYP isoenzyme substrates and human liver microsomes. The inhibition of the formation of the substrate's metabolite is measured to determine the IC50 value for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

-

Plasma Protein Binding:

-

Objective: To determine the fraction of the drug bound to plasma proteins.

-

Methodology: Equilibrium dialysis is a common method. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments at equilibrium are measured to calculate the percentage of protein binding.

-

-

Permeability:

-

Objective: To predict intestinal absorption.

-

Methodology: Caco-2 cell permeability assays are widely used. The compound is added to the apical side of a Caco-2 cell monolayer, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).

-

In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of the compound after administration to a living organism.

-

Methodology:

-

Animal Model: Typically, rodents (rats or mice) are used in initial studies, followed by larger animals (e.g., dogs, non-human primates).

-

Dosing: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Bioanalysis: The concentration of the parent drug and its major metabolites in plasma is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

-

Visualizations

Signaling Pathway of PDE5 Inhibition

Caption: Mechanism of action of this compound in the NO/cGMP signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic and ADME properties of PDE5 inhibitors are well-characterized and demonstrate a class-wide reliance on hepatic metabolism, primarily via CYP3A4, and high plasma protein binding. While specific data for this compound is not yet available in the public domain, the information presented in this guide provides a robust framework for anticipating its likely in vivo behavior. Researchers and drug development professionals investigating this compound or other novel PDE5 inhibitors should consider these class-wide properties in the design of their preclinical and clinical studies. Further research is necessary to elucidate the specific pharmacokinetic profile of this compound and to understand how its unique structural features may translate to its ADME characteristics.

References

Initial Toxicity Screening of Novel PDE5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework for the initial toxicity screening of a novel phosphodiesterase-5 (PDE5) inhibitor, referred to herein as Pde5-IN-4 . Due to the limited publicly available information on the specific toxicological profile of "this compound," this guide utilizes established methodologies and representative data from the broader class of PDE5 inhibitors to illustrate the core principles and experimental workflows involved in early-stage safety assessment. All experimental protocols and data presented are for illustrative purposes and should be adapted based on the specific chemical properties of the compound under investigation.

Introduction

Phosphodiesterase-5 (PDE5) inhibitors are a class of drugs that selectively inhibit the cGMP-specific phosphodiesterase type 5 enzyme.[1][2] This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[1][2] While clinically approved for erectile dysfunction and pulmonary arterial hypertension, the development of novel PDE5 inhibitors necessitates a thorough preclinical safety evaluation to identify potential toxicities.[3] This guide outlines a typical workflow for the initial toxicity screening of a novel PDE5 inhibitor, focusing on in vitro and early-stage in vivo assays.

Core Experimental Workflow

The initial toxicity screening of a novel PDE5 inhibitor typically follows a tiered approach, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by preliminary in vivo studies in animal models to evaluate acute toxicity and target organ effects.

In Vitro Toxicity Screening

Cytotoxicity Assays

Objective: To determine the concentration at which this compound induces cell death in various cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a primary cardiac cell line) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Representative Cytotoxicity Data for a Novel PDE5 Inhibitor

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HepG2 (Liver) | MTT | 24 | > 100 |

| HEK293 (Kidney) | MTT | 24 | > 100 |

| Primary Cardiomyocytes | LDH | 48 | 75.2 |

Note: Data is hypothetical and for illustrative purposes.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Compound Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive genotoxic result.

Cardiovascular Safety Pharmacology

Objective: To evaluate the potential for off-target effects on cardiac ion channels, particularly the hERG channel, which is critical for cardiac repolarization.

Experimental Protocol: hERG Channel Patch-Clamp Assay

-

Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

-

Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

-

Compound Application: Apply increasing concentrations of this compound to the cells while monitoring the hERG current.

-

Data Analysis: Determine the IC50 for hERG channel inhibition. Significant inhibition may indicate a risk of QT prolongation and cardiac arrhythmias.

Data Presentation: Representative hERG Inhibition Data

| Compound | IC50 (µM) |

| This compound (Hypothetical) | > 30 |

| Positive Control (e.g., E-4031) | 0.01 |

In Vivo Toxicity Screening

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single high dose of this compound.

Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

-

Animal Model: Use a single sex of mice or rats (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

-

Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of an estimated LD50.

-

Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect key organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.

Data Presentation: Representative Acute Toxicity Findings

| Parameter | Observation |

| Estimated LD50 | > 2000 mg/kg |

| Clinical Signs | Mild, transient hypoactivity at highest doses. |

| Gross Necropsy | No significant findings. |

| Target Organs | None identified at doses up to 2000 mg/kg. |

Note: Data is hypothetical and for illustrative purposes.

Signaling Pathway Context

The primary mechanism of action of PDE5 inhibitors is the potentiation of the nitric oxide (NO)-cGMP signaling pathway. Understanding this pathway is crucial for interpreting both efficacy and potential on-target and off-target toxicities.

Conclusion and Future Directions

The initial toxicity screening provides a critical first look at the safety profile of a novel PDE5 inhibitor like this compound. The in vitro and acute in vivo data generated from these studies are essential for a " go/no-go " decision in the drug development pipeline. If the compound demonstrates a favorable preliminary safety profile, further studies, including repeat-dose toxicity studies in two species (one rodent, one non-rodent), safety pharmacology studies (assessing effects on cardiovascular, respiratory, and central nervous systems), and more extensive genotoxicity and reproductive toxicity assessments, will be required before advancing to clinical trials. The cross-reactivity with other phosphodiesterase isozymes, such as PDE6 in the retina and PDE11 in skeletal muscle, should also be investigated to predict potential side effects like vision disturbances or myalgia.[4]

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

Pde5-IN-4: A Technical Guide to Solubility and Stability Testing for Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the solubility and stability testing protocols for Pde5-IN-4, a potent phosphodiesterase 5 (PDE5) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this compound or similar compounds. This document outlines detailed experimental methodologies for solubility and stability assessment, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows.

Given that the specific chemical structure of "this compound" is not publicly available, this guide will utilize data and protocols applicable to a representative and well-characterized PDE5 inhibitor. The principles and methodologies described are broadly applicable to small molecule inhibitors of PDE5 and can be adapted for the specific needs of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Key parameters such as molecular weight, formula, and chemical structure are critical for interpreting solubility and stability data.

Table 1: Physicochemical Properties of a Representative PDE5 Inhibitor

| Property | Value |

| Molecular Formula | C₂₂H₃₀N₆O₄S |

| Molecular Weight | 474.58 g/mol |

| CAS Number | 171599-83-0 |

| Appearance | White to off-white crystalline powder |

| SMILES | CCC1=NC2=C(C(=O)N(C)C(=N2)C3=CC(=C(C=C3)S(=O)(=O)N4CCN(C)CC4)OCC)N1C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and is a key parameter assessed during early-stage drug development. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's dissolution characteristics.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This method is useful for early-stage compound ranking and identifying potential solubility liabilities.

Table 2: Kinetic Solubility of a Representative PDE5 Inhibitor

| Buffer System (pH) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (7.4) | > 100 | Turbidimetric |

| Simulated Gastric Fluid (1.2) | > 200 | Turbidimetric |

| Simulated Intestinal Fluid (6.8) | > 100 | Turbidimetric |

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium. This is a more accurate measure of a compound's intrinsic solubility and is crucial for formulation development.

Table 3: Thermodynamic Solubility of a Representative PDE5 Inhibitor

| Solvent System | Solubility (mg/mL) | Temperature (°C) |

| Water | 0.03 | 25 |

| 0.1 N HCl | > 10 | 25 |

| 0.1 N NaOH | < 0.01 | 25 |

| DMSO | > 50 | 25 |

| Ethanol | 2.5 | 25 |

Experimental Protocols: Solubility Testing

Kinetic Solubility Assay (Turbidimetric Method)

Objective: To rapidly assess the aqueous solubility of a compound upon precipitation from a DMSO stock solution.

Materials:

-

This compound (or representative compound)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

Plate reader with turbidimetric measurement capabilities (e.g., spectrophotometer at 620 nm)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add 198 µL of PBS to each well.

-

Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly by pipetting. This creates a 100 µM solution with 1% DMSO.

-

Perform serial dilutions across the plate.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure the turbidity of each well at 620 nm.

-

The highest concentration that does not show a significant increase in turbidity compared to the blank (PBS with 1% DMSO) is reported as the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound (or representative compound), solid powder

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound by a validated HPLC method.

-

The concentration determined by HPLC is the thermodynamic solubility.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Solid-State Stability

Table 4: Solid-State Stability of a Representative PDE5 Inhibitor

| Condition | Duration | Purity Change (%) | Observations |

| 40°C / 75% RH | 3 months | < 0.1 | No significant degradation |

| 60°C | 1 month | < 0.2 | No significant degradation |

| Photostability (ICH Q1B) | 1.2 million lux hours | < 0.5 | Slight yellowing of the powder |

Solution-State Stability

Table 5: Solution-State Stability of a Representative PDE5 Inhibitor (in various media at 25°C)

| Medium | pH | Duration | Purity Change (%) |

| 0.1 N HCl | 1.2 | 24 hours | < 1.0 |

| Water | ~7.0 | 24 hours | < 0.5 |

| 0.1 N NaOH | 13.0 | 24 hours | 5-10 |

| 3% H₂O₂ | - | 24 hours | 10-15 |

Experimental Protocols: Stability Testing

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and to demonstrate the specificity of the analytical method.

Materials:

-

This compound (or representative compound)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently for a specified period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizations

PDE5 Signaling Pathway

The following diagram illustrates the mechanism of action of PDE5 inhibitors in the cGMP signaling pathway.

Caption: PDE5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines the logical flow of the solubility and stability testing process.

Caption: Workflow for solubility and stability testing of this compound.

Conclusion

This technical guide provides a comprehensive framework for the solubility and stability testing of this compound. The detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a robust starting point for the characterization of this and other PDE5 inhibitors. The presented data, organized in clear tables, and the visual diagrams of the relevant biological pathway and experimental workflows, are intended to facilitate a deeper understanding and efficient progression of drug development activities. Adherence to these or similar well-defined scientific protocols is crucial for generating high-quality data to support regulatory submissions and to ensure the development of a safe and effective pharmaceutical product.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of a Novel PDE5 Inhibitor (Pde5-IN-4)

Disclaimer: The following application notes and protocols are generalized for a representative phosphodiesterase 5 (PDE5) inhibitor, designated here as Pde5-IN-4. This document is based on established in vivo study designs for well-known PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil, due to the absence of publicly available data for a specific compound named "this compound". Researchers should adapt these protocols based on the specific physicochemical and pharmacological properties of their test compound.

Introduction

Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP (cGMP) in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis.[1][2] These drugs are widely used for the treatment of erectile dysfunction (ED).[1][3] PDE5 is also present in the pulmonary vasculature, and PDE5 inhibitors are utilized to treat pulmonary arterial hypertension (PAH).[3][4] In vivo studies are crucial to determine the efficacy, pharmacokinetics, and safety profile of novel PDE5 inhibitors like this compound.

Signaling Pathway of PDE5 Inhibition